molecular formula C17H18F3N3O3 B4396360 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

Cat. No.: B4396360
M. Wt: 369.34 g/mol
InChI Key: JKHKQIAYPUWKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, also known as TFDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine exerts its effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cell signaling pathways. This compound has also been shown to bind to specific receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth, alleviate pain, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is its high potency and selectivity towards specific enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various biological processes. However, this compound also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of interest is the evaluation of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to explore its potential applications in other fields such as material science and agriculture.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its high potency and selectivity make it a valuable tool for studying the mechanisms of various biological processes. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.

Scientific Research Applications

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, agricultural science, and material science. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agricultural science, this compound has been studied as a potential herbicide and pesticide. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-24-13-4-3-11(9-14(13)25-2)12-10-15(17(18,19)20)22-16(21-12)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHKQIAYPUWKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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